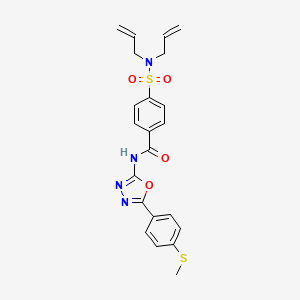

4-(N,N-diallylsulfamoyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(N,N-diallylsulfamoyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that features a sulfamoyl group, an oxadiazole ring, and a benzamide moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-diallylsulfamoyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the appropriate amine with sulfuryl chloride (SO2Cl2) in the presence of a base such as triethylamine.

Coupling Reactions: The final step involves coupling the oxadiazole derivative with the sulfamoyl benzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to multi-kilogram quantities.

化学反应分析

Types of Reactions

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The oxadiazole ring can undergo reduction under catalytic hydrogenation conditions to yield the corresponding amine.

Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, where the diallyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: H2O2, m-CPBA

Reducing Agents: Hydrogen gas (H2) with a palladium catalyst

Nucleophiles: Amines, thiols, or alcohols for substitution reactions

Major Products

Oxidation Products: Sulfoxides, sulfones

Reduction Products: Amines

Substitution Products: Various substituted sulfamoyl derivatives

科学研究应用

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. The presence of the oxadiazole ring is particularly noteworthy, as this moiety is known for its bioactivity.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. The combination of the sulfamoyl and oxadiazole groups may impart unique pharmacological properties, such as enzyme inhibition or receptor binding.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its structural rigidity and functional group diversity.

作用机制

The mechanism of action of 4-(N,N-diallylsulfamoyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membrane integrity. The oxadiazole ring could interact with biological targets through hydrogen bonding or hydrophobic interactions, while the sulfamoyl group could enhance solubility and bioavailability.

相似化合物的比较

Similar Compounds

4-(N,N-diallylsulfamoyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide: Similar structure but with a methoxy group instead of a methylthio group.

4-(N,N-diallylsulfamoyl)-N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide: Contains a chloro group instead of a methylthio group.

Uniqueness

The presence of the methylthio group in 4-(N,N-diallylsulfamoyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide makes it unique compared to its analogs

常见问题

Q. Basic: What are the common synthetic routes for synthesizing 4-(N,N-diallylsulfamoyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide?

The synthesis involves multi-step reactions, typically including:

- Cyclization : Formation of the 1,3,4-oxadiazole ring from hydrazide precursors under dehydrating conditions (e.g., POCl₃ or PCl₅) .

- Sulfonation : Introduction of the methylthio group via nucleophilic substitution using methylthiol reagents .

- Coupling : Amide bond formation between the sulfamoylbenzamide and oxadiazole moieties, often employing coupling agents like EDCI or HOBt in polar aprotic solvents (DMF, DCM) .

Table 1: Key Synthetic Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Cyclization | Hydrazide + POCl₃, 80–100°C | Oxadiazole ring formation |

| 2 | Sulfonation | Methylthio chloride, base (K₂CO₃), DMF | Methylthio group addition |

| 3 | Coupling | EDCI/HOBt, RT, DCM | Benzamide-oxadiazole linkage |

Q. Basic: What analytical techniques are used to characterize this compound?

Post-synthesis characterization employs:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .

- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C=O at ~1650 cm⁻¹, S=O at ~1150 cm⁻¹) .

- HPLC : Purity assessment (>95% typically required for biological assays) .

Q. Advanced: How can computational methods optimize reaction yields and selectivity?

Quantum chemical calculations (e.g., DFT) and reaction path simulations are used to:

- Predict intermediate stability and transition states, guiding solvent/catalyst selection .

- Screen reaction conditions (temperature, pH) to minimize side products (e.g., over-sulfonation) .

- Example: ICReDD’s workflow integrates computational predictions with experimental validation, reducing trial-and-error cycles by 40–60% .

Q. Advanced: How does structural modification of the oxadiazole ring affect biological activity?

The oxadiazole ring’s electron-withdrawing properties enhance binding to biological targets. Modifications include:

- Substituent Effects : Adding electron-donating groups (e.g., methylthio) increases lipophilicity, improving membrane permeability .

- Ring Analogues : Replacing oxadiazole with thiadiazole alters hydrogen-bonding capacity, impacting enzyme inhibition (e.g., IC₅₀ shifts by 2–3 orders of magnitude) .

Q. Advanced: How to resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ or MIC values often arise from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains .

- Purity Issues : Impurities >5% can skew dose-response curves; HPLC-MS validation is critical .

- Solubility Limits : Use of DMSO vs. aqueous buffers may underreport activity due to precipitation .

Table 2: Mitigation Strategies for Data Reproducibility

| Issue | Solution |

|---|---|

| Purity | Purify via column chromatography (silica gel, ethyl acetate/hexane) |

| Solubility | Optimize using surfactants (e.g., Tween-80) or co-solvents |

| Assay Conditions | Standardize protocols (e.g., CLSI guidelines for antimicrobial tests) |

Q. Advanced: What strategies validate target engagement in mechanistic studies?

- SPR/Biacore : Measure binding kinetics (ka/kd) between the compound and purified enzymes (e.g., kinases) .

- Crystallography : Resolve co-crystal structures to identify binding motifs (e.g., oxadiazole stacking with aromatic residues) .

- SAR Analysis : Compare analogues to map pharmacophore requirements (e.g., sulfamoyl vs. carbamoyl groups) .

Q. Basic: What are the storage and handling recommendations?

- Storage : –20°C under inert gas (Ar/N₂) to prevent oxidation of the methylthio group .

- Stability : Monitor via TLC/HPLC every 6 months; degradation manifests as additional peaks at ~254 nm .

Q. Advanced: How to design derivatives for improved pharmacokinetic profiles?

属性

IUPAC Name |

4-[bis(prop-2-enyl)sulfamoyl]-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4S2/c1-4-14-26(15-5-2)32(28,29)19-12-8-16(9-13-19)20(27)23-22-25-24-21(30-22)17-6-10-18(31-3)11-7-17/h4-13H,1-2,14-15H2,3H3,(H,23,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGZGPRVWOHZNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。